molecular formula C16H20N4 B11853729 (S)-N2-(1-Benzylpyrrolidin-3-yl)pyridine-2,3-diamine

(S)-N2-(1-Benzylpyrrolidin-3-yl)pyridine-2,3-diamine

Cat. No.: B11853729
M. Wt: 268.36 g/mol
InChI Key: VCOCTBVOMHSTTI-AWEZNQCLSA-N
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Description

(S)-N2-(1-Benzylpyrrolidin-3-yl)pyridine-2,3-diamine is a complex organic compound known for its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with a benzylpyrrolidine moiety, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N2-(1-Benzylpyrrolidin-3-yl)pyridine-2,3-diamine typically involves multi-step organic reactions. One common method includes the reaction of pyridine-2,3-diamine with (S)-1-benzylpyrrolidine under specific conditions to ensure the desired stereochemistry is achieved. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include rigorous purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-N2-(1-Benzylpyrrolidin-3-yl)pyridine-2,3-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the pyridine ring or the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2,3-dicarboxylic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(S)-N2-(1-Benzylpyrrolidin-3-yl)pyridine-2,3-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a ligand in drug design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N2-(1-Benzylpyrrolidin-3-yl)pyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    ®-N2-(1-Benzylpyrrolidin-3-yl)pyridine-2,3-diamine: The enantiomer of the compound, which may have different biological activities.

    N2-(1-Benzylpyrrolidin-3-yl)pyridine-2,3-diamine: Without the stereochemistry specified, this compound may exhibit different properties.

    Pyridine-2,3-diamine derivatives: Compounds with similar core structures but different substituents.

Uniqueness

(S)-N2-(1-Benzylpyrrolidin-3-yl)pyridine-2,3-diamine is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H20N4

Molecular Weight

268.36 g/mol

IUPAC Name

2-N-[(3S)-1-benzylpyrrolidin-3-yl]pyridine-2,3-diamine

InChI

InChI=1S/C16H20N4/c17-15-7-4-9-18-16(15)19-14-8-10-20(12-14)11-13-5-2-1-3-6-13/h1-7,9,14H,8,10-12,17H2,(H,18,19)/t14-/m0/s1

InChI Key

VCOCTBVOMHSTTI-AWEZNQCLSA-N

Isomeric SMILES

C1CN(C[C@H]1NC2=C(C=CC=N2)N)CC3=CC=CC=C3

Canonical SMILES

C1CN(CC1NC2=C(C=CC=N2)N)CC3=CC=CC=C3

Origin of Product

United States

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